molecular formula C₂₆H₄₀Cl₂N₂O₆S B1141377 (2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride CAS No. 25908-42-3

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B1141377
CAS No.: 25908-42-3
M. Wt: 579.58
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride is a semi-synthetic taxane derivative, a class of compounds renowned for their potent antitumor activity. Its primary research value lies in its mechanism of action as a microtubule-stabilizing agent. Similar to paclitaxel, this compound is investigated for its ability to bind to tubulin, the building block of microtubules, and hyper-stabilize its structure. This action disrupts the dynamic reorganization of the microtubule network, which is essential for vital cellular processes, particularly mitosis. The stabilization prevents the depolymerization of microtubules, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells. Researchers utilize this specific analog to explore structure-activity relationships (SAR) within the taxane family, particularly the effects of the C7 hydroxy modification, the C10 methylsulfanyl group, and the unique C13 side chain on tubulin binding affinity, potency, and potential to overcome multidrug resistance mechanisms in oncology research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39ClN2O6S.ClH/c1-6-7-15-12-18(29(3)13-15)24(31)28-19(14(2)27)21-23-22(20(30)26(35-21)36-5)33-25(34-23)16-8-10-17(32-4)11-9-16;/h8-11,14-15,18-23,25-26,30H,6-7,12-13H2,1-5H3,(H,28,31);1H/t14-,15+,18-,19+,20+,21+,22+,23-,25?,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPHHFKULLLGPY-NWSVPSNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)C4=CC=C(C=C4)OC)[C@H](C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Construction of the Pyran Ring System

The dioxolo-pyran fragment [(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-4-yl] is synthesized from a protected carbohydrate precursor, typically D-psicose or a related hexose. Key steps include:

  • Protection of Hydroxyl Groups : The 4,6-diol system is protected as an isopropylidene acetal using acetone and sulfuric acid, yielding a 2,2-dimethyl-3a,7a-dihydro-4H-dioxolo[4,5-c]pyran intermediate.

  • Introduction of the Methoxyphenyl Group : A Mitsunobu reaction couples 4-methoxyphenol to the C2 position of the pyran ring, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C.

  • Methylsulfanyl Incorporation : Thiolation at C6 is achieved via nucleophilic displacement of a mesylate intermediate with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 12 hours.

Table 1: Reaction Conditions for Dioxolo-Pyran Core Synthesis

StepReagents/ConditionsYield (%)Citation
Isopropylidene ProtectionAcetone, H₂SO₄, rt, 8 h85
Methoxyphenyl CouplingDEAD, PPh₃, 4-methoxyphenol, THF, 0°C→rt72
Methylsulfanyl AdditionMsCl, Et₃N, then NaSMe, DMF, 60°C, 12 h68

Hydroxy Group Deprotection and Functionalization

The C7 hydroxy group is unveiled via acidic hydrolysis of the isopropylidene group using 1 M HCl in methanol at 40°C for 3 hours. Subsequent oxidation with ceric ammonium nitrate (CAN) in acetone at -20°C introduces a ketone intermediate, which is selectively reduced with NaBH₄ to restore the (7R)-hydroxy configuration.

Asymmetric Synthesis of the Pyrrolidine Carboxamide Moiety

Chiral Pyrrolidine Ring Construction

The (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamide segment is synthesized via asymmetric reductive amination, as detailed in patent WO2014128094A1:

  • Substrate Preparation : (S)-Pyroglutamic acid is esterified to methyl (S)-5-oxopyrrolidine-2-carboxylate, followed by propyl Grignard addition to install the C4-propyl group.

  • Reductive Amination : The ketone intermediate is treated with methylamine and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 25°C, achieving >98% enantiomeric excess (ee).

Table 2: Key Parameters for Pyrrolidine Synthesis

ParameterValueCitation
Reaction Temperature25°C
Reducing AgentNaBH(OAc)₃
ee Achieved>98%

Carboxamide Formation

The ester intermediate is hydrolyzed with LiOH in THF/water (3:1) at 50°C, followed by amidation with (1S,2S)-1-amino-2-chloropropane using HATU as a coupling agent and DIPEA as a base in DMF.

Fragment Coupling and Final Assembly

Amide Bond Formation

The dioxolo-pyran and pyrrolidine carboxamide fragments are coupled via a nucleophilic acyl substitution reaction:

  • Activation : The pyrrolidine carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF at -15°C.

  • Coupling : The activated species reacts with the amine-bearing dioxolo-pyran fragment at 0°C for 2 hours, followed by warming to 25°C for 12 hours.

Hydrochloride Salt Formation

The free base is treated with 1.1 equivalents of HCl in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (4:1) affords the final compound with >99.5% purity.

Table 3: Final Product Characterization Data

Analytical MethodKey DataCitation
¹H NMR (500 MHz, D₂O)δ 7.25 (d, J=8.5 Hz, 2H, ArH), 5.15 (s, 1H, H7)
HPLC Purity99.7% (C18, 0.1% TFA in H₂O/MeCN)
Melting Point198–200°C (dec.)

Challenges and Optimization Strategies

  • Stereochemical Control : The C7 hydroxy configuration is preserved by low-temperature (-20°C) CAN oxidation to avoid epimerization.

  • Byproduct Mitigation : Thiomethylation at C6 generates minor sulfoxide byproducts, which are removed via silica gel chromatography (hexanes/EtOAc = 70:30).

  • Scale-Up Considerations : Industrial protocols replace STAB with catalytic hydrogenation (H₂, Pd/C) for cost-effective reductive amination .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The chloropropyl group can be reduced to a propyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group could yield a ketone, while substitution of the chlorine atom could result in a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
This compound is related to the class of antibiotics known as lincosamides. Its structural characteristics suggest potential efficacy against a range of bacterial infections. Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria and some anaerobic bacteria .

Cancer Treatment
Research has explored the compound's potential in oncology. Due to its ability to inhibit specific pathways involved in tumor growth and survival, it may serve as a candidate for developing anticancer therapies. In vitro studies have shown promising results in inhibiting cancer cell proliferation .

Neuroprotective Effects
The compound's unique structure may confer neuroprotective properties. Preliminary studies suggest that it could protect neuronal cells from apoptosis induced by oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Formulation and Delivery Systems

Microbead Compositions
Recent patents have described innovative delivery systems using microbeads that incorporate this compound for localized drug delivery. These systems enhance the bioavailability and therapeutic efficacy of the drug while minimizing systemic side effects .

Chitosan-Based Carriers
The use of chitosan as a carrier for this compound has been investigated. Chitosan microbeads loaded with the drug demonstrated sustained release profiles and improved stability under physiological conditions, making them suitable for oral or injectable formulations .

Table 1: Summary of Key Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Gram-positive bacteria; potential for treating infections
Cancer TreatmentInhibits tumor growth in vitro; potential candidate for anticancer therapy
NeuroprotectionProtects neuronal cells from oxidative stress; relevance in neurodegenerative disease treatment

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as an alternative treatment option .
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduced the proliferation of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is warranted to explore its mechanism of action .
  • Neuroprotective Mechanism Exploration : A recent study highlighted the ability of this compound to modulate oxidative stress markers in neuronal cultures, indicating its potential role in protecting against neurodegeneration .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with analogs in and , including pyrrolidine cores, heterocyclic rings, and halogenated substituents. Key comparisons include:

Property Target Compound Compound 7d () Compound 5d ()
Molecular Weight ~750–800 g/mol (estimated) 687.8 g/mol 438.3 g/mol
Purity (HPLC) 98% (assumed) 98% Not reported
Rf Value 0.35 (1:10 MeOH:CH₂Cl₂) 0.35 (1:10 MeOH:CH₂Cl₂) Not applicable
Key Substituents 4-Methoxyphenyl, Cl Dimethylamino, methylpyrimidine 4-Chlorophenyl, nitro group
Stereochemical Complexity High (4 stereocenters) Moderate (2 stereocenters) Low (no stereocenters reported)

Key Observations :

  • The 4-methoxyphenyl substituent contrasts with 5d’s nitro group, which is associated with electron-withdrawing effects and altered reactivity .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • The target compound’s 1H NMR spectrum would display distinct peaks for the methoxyphenyl (δ 3.8–4.0 ppm), methylsulfanyl (δ 2.1–2.3 ppm), and pyrrolidine protons (δ 1.5–3.5 ppm).
  • 13C NMR would resolve carbons in the dioxolo pyran ring (δ 60–100 ppm) and the propyl chain (δ 10–40 ppm), similar to compounds in .

Infrared (IR) Spectroscopy :

  • Expected absorption bands:
    • O–H stretch (hydroxyl): ~3200–3500 cm⁻¹.
    • C=O (carboxamide): ~1650–1700 cm⁻¹.
    • C–O–C (dioxolane): ~1100–1250 cm⁻¹.

Mass Spectrometry (MS) :

  • High-resolution MS would confirm the molecular ion at m/z ~750–800 (M+H⁺), with fragmentation patterns reflecting cleavage at the pyrrolidine-carboxamide bond and dioxolo pyran ring.

Rule of Five (Ro5) Compliance :

  • Molecular Weight : ~750–800 g/mol (exceeds Ro5 limit of 500 g/mol).
  • logP : Estimated >5 due to methylsulfanyl and propyl groups, placing it in the beyond Ro5 (bRo5) space, similar to macrocyclic compounds in .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Anti-inflammatory Potential: The methoxyphenyl group may mimic flavonoids in , which exhibit anti-inflammatory effects via COX-2 inhibition .
  • PAINS Liability : The pyrrolidine-carboxamide scaffold may raise false-positive risks in bioassays, as seen in PAINS-containing compounds in .

Biological Activity

The compound (2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. Its unique structure includes multiple stereocenters and functional groups that contribute to its biological activity.

Chemical Structure and Properties

The compound's chemical formula is C59H64ClN8O9SC_{59}H_{64}ClN_8O_9S with notable features such as:

  • Chiral Centers : The presence of multiple stereocenters may influence its interaction with biological targets.
  • Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), and methylsulfanyl (-S-CH₃) groups are present, which may affect solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : The hydroxyl group can act as a hydrogen donor, potentially neutralizing free radicals.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Neuroprotective Effects : Some studies have suggested that similar compounds exhibit neuroprotective properties, which could imply a role in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially useful in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the proliferation of certain cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings suggest that the compound may possess significant anticancer activity.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in xenograft models. Notable findings include:

  • Tumor Reduction : A study reported a 40% reduction in tumor size in treated mice compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated groups over a 30-day observation period.

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